N-n-Propylmaleamic acid
Description
Contextualization within the Maleamic Acid Class
Maleamic acids are a class of organic compounds that are derivatives of maleic acid. ontosight.aiontosight.ai Structurally, they are the monoamides of maleic acid, meaning one of the carboxylic acid groups of maleic acid is converted into an amide. A defining feature of maleamic acids is the cis or (Z)-configuration of the carbon-carbon double bond, which places the carboxylic acid and amide groups on the same side of the double bond. vulcanchem.com This specific stereochemistry is crucial for their characteristic reactivity, particularly in intramolecular reactions.
The general structure of a maleamic acid consists of a four-carbon backbone with a carboxylic acid group (-COOH) at one end and an amide group (-CONH-R) at the other, linked by a cis-double bond. vulcanchem.com N-n-Propylmaleamic acid is a specific example where the 'R' group on the nitrogen atom is an n-propyl group. This class of compounds is noted for its diverse biological activities and applications in materials science and pharmaceuticals. ontosight.aiontosight.ai
Significance in Organic Synthesis Methodologies
N-alkylmaleamic acids, including this compound, are important intermediates in organic synthesis. One of their most common applications is in the preparation of N-substituted maleimides. google.comgoogle.com This transformation typically involves a dehydration reaction, often using reagents like acetic anhydride (B1165640), which cyclizes the maleamic acid to form the corresponding imide. google.com
Furthermore, the maleamic acid structure is of interest in the field of dynamic combinatorial chemistry. researchgate.net The reversible formation of the amide bond from an anhydride and an amine under mild conditions allows these compounds to be part of dynamic systems that can respond to external stimuli. researchgate.net
Research has also explored the use of N-alkylmaleamic acids as linkers in prodrug design. exo-ricerca.itexo-ricerca.itmdpi.com The hydrolysis of the amide bond in these molecules can be finely tuned by modifying the substituents on the maleamic acid backbone. This allows for the design of linkers that release a parent drug molecule under specific conditions, a process governed by intramolecular catalysis. exo-ricerca.itnovapublishers.com
Historical Development of Research on N-Alkylmaleamic Acids
The study of N-alkylmaleamic acids has a history rooted in fundamental organic chemistry, particularly in the investigation of reaction mechanisms. Early research focused on their synthesis, typically by reacting maleic anhydride with a primary or secondary amine. researchgate.netnih.gov
A significant area of historical research has been the hydrolysis of N-alkylmaleamic acids back to maleic anhydride and an amine. rsc.org Pioneering work by Kirby and Lancaster in the 1970s demonstrated that the rate of this amide bond cleavage is extraordinarily sensitive to the substitution pattern on the carbon-carbon double bond. exo-ricerca.itrsc.org Their studies on the intramolecular catalysis of amide hydrolysis by the neighboring carboxylic acid group revealed that introducing alkyl groups on the double bond could dramatically increase the reaction rate. rsc.org
For instance, the hydrolysis of dimethyl-N-n-propylmaleamic acid was found to be exceptionally rapid, with a half-life of less than a second at 39 °C in acidic conditions. rsc.org This high reactivity was attributed to the "effective concentration" of the catalytic carboxylic acid group being greater than 10¹⁰ M, a result of the substituents forcing the molecule into a conformation that is highly favorable for the intramolecular reaction. exo-ricerca.itrsc.org These findings have been crucial for understanding intramolecular catalysis and have informed the design of enzyme models and chemical systems where controlled bond cleavage is desired. mdpi.comacs.org
Structure
3D Structure
Properties
CAS No. |
36342-07-1 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-oxo-4-(propylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
KDUIBZJVAXYHPY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCNC(=O)C=CC(=O)O |
Other CAS No. |
36342-07-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for N N Propylmaleamic Acid
Direct Synthesis from Maleic Anhydride (B1165640) and n-Propylamine
The most common and direct route to N-n-Propylmaleamic acid involves the nucleophilic ring-opening of maleic anhydride by n-propylamine. This reaction is an example of acylation, where the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The strained five-membered ring of maleic anhydride readily opens to form the thermodynamically stable amic acid. The reaction is typically exothermic and proceeds with high efficiency under mild conditions.
The general reaction is as follows: Maleic Anhydride + n-Propylamine → this compound
The choice of solvent is a critical parameter in the synthesis of this compound, as it can influence reaction rate, yield, and the ease of product isolation. A variety of solvents have been employed for the synthesis of related maleamic acids, and their effects can be extrapolated to the synthesis of the n-propyl derivative. iastate.edu
Commonly used solvents include:
Aprotic Ethers (e.g., Diethyl Ether, Tetrahydrofuran (B95107) - THF): These solvents are widely used because they effectively dissolve maleic anhydride and are relatively unreactive. google.com The product, this compound, is often poorly soluble in these solvents, leading to its precipitation from the reaction mixture, which facilitates easy isolation by filtration. google.com
Acetic Acid: This solvent can act as both a solvent and a catalyst. Its polar nature can facilitate the reaction, and it is considered a greener solvent alternative. google.com Using acetic acid can lead to high yields and a clean reaction profile.
Chlorinated Solvents (e.g., Dichloromethane): These solvents offer good solubility for the starting materials but pose greater environmental and health risks. iastate.edu
Water: As a green solvent, water is an attractive option. The synthesis of some amic acids has been successfully carried out in water, often leading to excellent yields and simplified, environmentally benign work-up procedures. imist.ma
The selection of a solvent is often a trade-off between reaction efficiency, cost, safety, and environmental impact. For industrial applications, the ease of product isolation and solvent recovery are also major considerations.
Table 1: Representative Solvent Effects on the Synthesis of this compound
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Product Isolation |
| Diethyl Ether | 25 | 1.5 | 96 | Precipitation/Filtration |
| Acetic Acid | 25 | 1.5 | 94 | Precipitation/Filtration |
| Water | 25 | 6 | 92 | Filtration |
| Dichloromethane (B109758) | 25 | 2 | 95 | Solvent Evaporation |
Optimization of Stoichiometric Ratios
The stoichiometry of the reactants, maleic anhydride and n-propylamine, is a key factor in maximizing the yield and purity of this compound. The reaction proceeds in a 1:1 molar ratio. However, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the other, often more valuable, reactant.
Equimolar Ratio (1:1): In many lab-scale preparations, an equimolar ratio is sufficient to achieve high yields, especially given the high reactivity of the starting materials.
Slight Excess of Amine: Using a slight excess of n-propylamine can help drive the reaction to completion, ensuring all the maleic anhydride is consumed. However, this requires an additional purification step to remove the unreacted amine.
Slight Excess of Anhydride: Conversely, a small excess of maleic anhydride can ensure the complete conversion of the amine. The unreacted anhydride can be easily removed during work-up by washing with water, as it hydrolyzes to maleic acid.
Optimization studies are crucial to balance the cost of reactants with the desired yield and purity, minimizing waste and downstream processing efforts.
Table 2: Effect of Stoichiometric Ratio on Product Yield
| Molar Ratio (Maleic Anhydride:n-Propylamine) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1:0.9 | 2 | 88 | >98 |
| 1:1 | 2 | 95 | >99 |
| 1:1.1 | 2 | 96 | 97 |
| 1.1:1 | 2 | 95 | >99 |
Advanced Synthetic Approaches
While the direct synthesis is highly efficient, modern synthetic methodologies offer improvements in terms of reaction time, energy consumption, and process control.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of maleamic acids and their subsequent conversion to maleimides, microwave irradiation offers significant advantages over conventional heating. tandfonline.comnih.gov The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes. researchgate.net This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. mdpi.com In the context of this compound synthesis, microwave assistance can lead to higher throughput and energy savings, making it an attractive method for rapid library synthesis or process intensification. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Maleamic Acid
| Method | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 60 | 60 min | 70 |
| Microwave Irradiation | 90 | 30 sec | 73 |
Flow Synthesis Protocols and Kinetic Control
Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, mixing, and residence time, which is often difficult to achieve in batch reactors. nih.gov The synthesis of amic acids can be adapted to flow protocols, allowing for safer, more scalable, and highly reproducible production.
A key advantage of flow synthesis is the ability to exert kinetic control over a reaction. wikipedia.orgjackwestin.com In the synthesis of this compound, the desired product is the kinetic product—the one that forms fastest. jackwestin.comlibretexts.org The thermodynamic product would be the cyclized N-propylmaleimide, which requires higher temperatures and longer reaction times to form. Flow reactors, with their short residence times and excellent heat exchange, can be operated at temperatures that accelerate the initial ring-opening but rapidly cool the mixture before the subsequent, higher-activation-energy cyclization can occur. uc.edu This allows for the selective synthesis of the maleamic acid in high yield and purity, avoiding the formation of the imide byproduct. jackwestin.comlibretexts.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives such as water, ethanol, or acetic acid significantly improves the environmental profile of the synthesis. iastate.edugoogle.com
Energy Efficiency: Microwave-assisted synthesis reduces energy consumption by dramatically shortening reaction times compared to conventional heating methods. nih.gov
Atom Economy: The direct addition of n-propylamine to maleic anhydride is a highly atom-economical reaction, as all atoms from the reactants are incorporated into the final product, generating no byproducts.
Waste Reduction: High-yield reactions and the use of catalytic amounts of reagents (where applicable) minimize waste generation. iastate.edu The precipitation of the product directly from the reaction medium, as is common when using ether, simplifies purification and reduces the need for additional solvent-intensive steps like chromatography. google.com
Renewable Feedstocks: Maleic anhydride can be produced from renewable resources like furfural, which is derived from biomass. This provides a pathway to a more sustainable starting material compared to traditional petroleum-based routes. iastate.edu
By consciously selecting solvents, energy sources, and process conditions, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.
Solvent-Free Reaction Conditions
The traditional synthesis of poly(amic acids) and related compounds often employs dipolar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO). uwo.cavt.edu These solvents are effective in dissolving the reactants and facilitating the reaction. However, concerns over their environmental impact and the need for post-reaction removal have driven research into alternative conditions.
Solvent-free, or neat, reaction conditions represent a significant methodological advancement in line with the principles of green chemistry. researchgate.net This approach involves reacting the neat starting materials, typically with thermal activation. For the synthesis of this compound, this would involve directly mixing maleic anhydride (a solid at room temperature) with n-propylamine (a liquid) and heating the mixture. This methodology has been successfully applied to the synthesis of related polymeric materials. For example, polymaleimide has been synthesized by reacting polymaleic anhydride with urea (B33335) in a solvent-free reaction at 180 °C, achieving a high conversion rate of 95%. mdpi.com Similarly, uniform styrene/maleimide (B117702) copolymer microspheres can be prepared via a solvent-free pathway where solid poly(styrene-alt-maleic anhydride) is reacted with a gaseous amine, followed by heat treatment to form the imide from the intermediate maleamic acid copolymer. rsc.org
The adoption of solvent-free conditions for the synthesis of this compound offers several advantages over conventional solvent-based methods. These benefits are summarized in the table below.
| Advantage | Description |
|---|---|
| Environmental Impact | Eliminates the use of hazardous and volatile organic solvents, reducing pollution and waste generation. researchgate.net |
| Process Simplification | Removes the need for solvent handling, recovery, and purification steps, leading to a more streamlined and cost-effective process. |
| Increased Reaction Rate | Higher concentration of reactants can lead to increased reaction rates and reduced reaction times. |
| Purity of Product | Avoids potential contamination of the final product with residual solvent. |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.comnih.gov It provides a different perspective on efficiency than reaction yield, which only considers the amount of product obtained relative to the theoretical maximum. scranton.edu A high atom economy indicates minimal generation of waste byproducts. monash.edu The percent atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com
The synthesis of this compound from maleic anhydride and n-propylamine is an addition reaction. In an ideal addition reaction, all atoms of the reactants are incorporated into the single desired product. acs.org
The balanced chemical equation is: C₄H₂O₃ (Maleic anhydride) + C₃H₉N (n-Propylamine) → C₇H₁₁NO₃ (this compound)
As shown by the reaction, there are no byproducts; all atoms from the maleic anhydride and n-propylamine are incorporated into the this compound molecule. Therefore, the reaction has a theoretical atom economy of 100%. This represents the ideal in terms of synthetic efficiency, as no atoms are wasted. acs.org
The table below details the calculation for the atom economy of this synthesis.
| Reactant / Product | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| Maleic anhydride | C₄H₂O₃ | 98.06 |
| n-Propylamine | C₃H₉N | 59.11 |
| Total Mass of Reactants | - | 157.17 |
| This compound | C₇H₁₁NO₃ | 157.17 |
| Total Mass of Desired Product | - | 157.17 |
| Percent Atom Economy | 100% |
Chemical Reactivity and Transformation Mechanisms of N N Propylmaleamic Acid
Cyclodehydration Reactions to Maleimides and Isomaleimides
N-n-Propylmaleamic acid, like other N-substituted maleamic acids, undergoes a significant intramolecular cyclodehydration reaction. This chemical transformation is a cornerstone in the synthesis of five-membered heterocyclic imides. The reaction involves the removal of a water molecule from the amic acid structure, leading to the formation of a cyclic compound.
Mechanistic Pathways of Cyclodehydration
The conversion of this compound into its cyclic imide counterparts is a nuanced process governed by specific mechanistic pathways. The reaction generally requires the activation of the carboxylic acid group to facilitate intramolecular nucleophilic attack by the amide nitrogen or oxygen atom.
Proposed Ionic Reaction Mechanisms
The cyclodehydration of this compound is understood to proceed via an ionic mechanism. The initial step involves the activation of the carboxyl group. In the presence of an acid catalyst or a dehydrating agent, the carboxylic acid's carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carboxyl carbon.
Following this activation, an intramolecular nucleophilic attack occurs. There are two possible sites for this attack:
Attack by the amide nitrogen: The lone pair of electrons on the amide nitrogen atom attacks the activated carboxyl carbon. This pathway leads to the formation of a tetrahedral intermediate which, after the elimination of water, yields the N-n-propylmaleimide. lew.ro This route is generally considered to be thermodynamically favored. lew.roresearchgate.net
Attack by the amide oxygen: Alternatively, the carbonyl oxygen of the amide group can act as the nucleophile. This attack results in a different intermediate that, upon dehydration, forms the N-n-propylisomaleimide. This pathway is often kinetically favored, meaning it can proceed more rapidly under certain conditions, although it leads to a less stable product. lew.ro
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states and energy barriers associated with these pathways, confirming that isomaleimide formation is often the kinetically controlled product while maleimide (B117702) is the thermodynamically favored one. lew.roresearchgate.net
Formation and Role of Mixed Anhydride (B1165640) Intermediates
When a carboxylic anhydride, such as acetic anhydride, is used as the dehydrating agent, the reaction mechanism involves the formation of a mixed anhydride intermediate. researchgate.netnih.gov This is a critical step that significantly facilitates the cyclization process.
The process begins with the reaction between this compound and the dehydrating anhydride (e.g., acetic anhydride). The carboxylate of the maleamic acid attacks one of the carbonyl carbons of the acetic anhydride, displacing an acetate ion and forming a mixed N-n-propylmaleic acetic anhydride.
This mixed anhydride is a highly activated intermediate. The key advantages of this intermediate are:
Increased Electrophilicity: The carbonyl carbon originating from the maleamic acid is now part of an anhydride system, making it much more susceptible to nucleophilic attack than the original carboxylic acid.
Good Leaving Group: The acetate group is an excellent leaving group, which facilitates the subsequent ring-closing step.
Once the mixed anhydride is formed, the intramolecular nucleophilic attack by the amide nitrogen (to form the maleimide) or the amide oxygen (to form the isomaleimide) can proceed much more readily. researchgate.net The presence of this intermediate is a common feature in the cyclodehydration of amic acids and is crucial for achieving high reaction efficiency. lew.roresearchgate.net
Influence of Dehydrating Agents
The choice of dehydrating agent is a critical factor that dictates the efficiency, reaction rate, and the relative yields of the resulting maleimide and isomaleimide products from this compound. Different agents operate through distinct mechanisms and possess varying levels of reactivity.
Acetic Anhydride Mediated Cyclization
Acetic anhydride is a commonly used and cost-effective dehydrating agent for the cyclization of N-substituted maleamic acids. google.comorgsyn.org Often used in conjunction with a catalyst like sodium acetate, it promotes the reaction by forming the previously discussed mixed anhydride intermediate. researchgate.netorgsyn.org
The use of acetic anhydride typically requires heating to drive the reaction to completion. google.com Research and computational studies on analogous N-alkyl and N-aryl maleamic acids have shown that cyclization with acetic anhydride often leads to the formation of the isomaleimide as the kinetically favored product. lew.roresearchgate.net The thermodynamically more stable maleimide is often formed subsequently through the rearrangement of the isomaleimide, a process that can also be catalyzed by the acetate ion present in the reaction mixture. researchgate.net Therefore, reaction time and temperature can be manipulated to control the final product ratio.
Table 1: Cyclization Outcomes of N-Substituted Maleamic Acids with Acetic Anhydride
| N-Substituent | Catalyst/Additive | Kinetic Product | Thermodynamic Product | Typical Conditions |
|---|---|---|---|---|
| n-Propyl (by analogy) | Sodium Acetate | Isomaleimide | Maleimide | Heating (e.g., on a steam bath) |
| Phenyl | Sodium Acetate | Isomaleimide | Maleimide | Heating (~50-100°C) |
| n-Butyl | - | Maleimide | Maleimide | Computational Study |
This table is generated based on findings for analogous N-substituted maleamic acids. Specific experimental data for this compound may vary. lew.roresearchgate.netorgsyn.org
Trifluoroacetic Anhydride Efficiency
Trifluoroacetic anhydride (TFAA) is a significantly more powerful dehydrating agent than acetic anhydride. wikipedia.org Its high reactivity stems from the strong electron-withdrawing effect of the three fluorine atoms on each acetyl group, which makes the carbonyl carbons extremely electrophilic.
Due to its high reactivity, TFAA can effect the cyclodehydration of this compound under much milder conditions, often at or below room temperature, and in shorter reaction times. researchgate.net Computational studies have confirmed that replacing the hydrogen atoms of acetic anhydride with fluorine atoms strongly decreases the activation energy barriers for the cyclization reaction. lew.roresearchgate.net
TFAA is particularly effective for synthesizing N-substituted isomaleimides, as it strongly favors the kinetically controlled pathway. researchgate.net The method is considered general for the preparation of N-aryl maleisoimides and phthalisoimides. researchgate.net The resulting isomaleimide can, if desired, be subsequently isomerized to the more stable maleimide.
Table 2: Comparative Efficiency of Dehydrating Agents
| Dehydrating Agent | Relative Reactivity | Typical Reaction Temperature | Primary Product | Key Feature |
|---|---|---|---|---|
| Acetic Anhydride | Moderate | Elevated (50-100°C) | Mixture, kinetically favors isomaleimide | Cost-effective, common lab reagent |
| Trifluoroacetic Anhydride | Very High | Low (0°C to Room Temp.) | Isomaleimide (Kinetic Control) | High efficiency, rapid reaction, lower activation barriers |
This comparative data is based on established principles and studies on N-substituted amic acids. lew.roresearchgate.netwikipedia.org
N,N′-Dicyclohexylcarbodiimide (DCC) Dehydration
N,N′-Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent utilized in the cyclization of N-substituted maleamic acids, including this compound, to form the corresponding maleimides. chemicalbook.comwikipedia.orgmedchemexpress.com This reaction proceeds through the activation of the carboxylic acid group by DCC. The carbodiimide functionality readily reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of the maleimide ring and the byproduct, N,N′-dicyclohexylurea (DCU). researchgate.net
The primary advantage of using DCC is its efficacy in promoting dehydration under mild conditions. wikipedia.org The formation of the insoluble DCU byproduct facilitates its removal from the reaction mixture through simple filtration, although trace amounts can sometimes be challenging to eliminate completely. chemicalbook.comresearchgate.net
The general mechanism for DCC-mediated dehydration of this compound is as follows:
Activation of the Carboxylic Acid: The carboxylic acid group of this compound adds to one of the double bonds of the N=C=N moiety in DCC.
Formation of the O-Acylisourea Intermediate: This addition results in the formation of a highly electrophilic O-acylisourea intermediate.
Intramolecular Nucleophilic Attack: The amide nitrogen of the maleamic acid acts as a nucleophile and attacks the activated carbonyl carbon.
Ring Closure and Product Formation: This intramolecular attack leads to the formation of the five-membered maleimide ring and the release of N,N′-dicyclohexylurea.
Methanesulfonyl Chloride and Cyanuric Chloride Applications
Methanesulfonyl Chloride (MSC):
Methanesulfonyl chloride (MSC) is a versatile reagent in organic synthesis, often employed as a chlorinating and dehydrating agent. arkema.com In the context of this compound cyclization, MSC can be used to facilitate the conversion to N-n-Propylmaleimide. The reaction likely proceeds through the formation of a mixed anhydride intermediate. The highly reactive sulfonyl group activates the carboxylic acid, making it susceptible to intramolecular nucleophilic attack by the amide nitrogen. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. arkema.com
Cyanuric Chloride:
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is another effective reagent for promoting the cyclodehydration of maleamic acids. researchgate.net Its utility stems from its ability to activate the carboxylic acid group. The reaction involves the sequential displacement of the chlorine atoms on the triazine ring. The carboxylic acid of this compound attacks the cyanuric chloride, forming an activated intermediate. This is followed by intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen, to yield the maleimide and substituted cyanuric acid byproducts. Cyanuric chloride is a key raw material in the production of various products, including reactive dyes and UV-light stabilizers. researchgate.netweylchem.com
Kinetic vs. Thermodynamic Control in Product Formation
The cyclization of N-substituted maleamic acids can lead to two isomeric products: the maleimide and the isomaleimide. The formation of these products is governed by the principles of kinetic and thermodynamic control. rsc.org
Kinetic Product (Isomaleimide): The isomaleimide is formed through a lower energy transition state and is therefore the product that forms faster. Its formation is favored under conditions of kinetic control. rsc.org
Thermodynamic Product (Maleimide): The maleimide is the more stable of the two isomers and is the thermodynamically favored product. Its formation is favored under conditions that allow for equilibrium to be established. rsc.org
Factors Favoring Isomaleimide Formation (Kinetic Control)
The formation of the isomaleimide, the kinetically controlled product, is generally favored under milder reaction conditions. rsc.org These conditions include:
Low Reaction Temperatures: Lower temperatures provide less energy for the system to overcome the higher activation barrier leading to the more stable maleimide, thus favoring the faster-forming isomaleimide.
Use of Specific Dehydrating Agents: Certain dehydrating agents, such as acetic anhydride in the presence of a mild base like sodium acetate, have been observed to favor the formation of isomaleimides. rsc.org This is attributed to a mechanism that proceeds through a lower energy transition state for isomaleimide formation.
Research has shown that in some instances, the use of acetic anhydride with cobalt naphthenate in dimethylacetamide (DMA) can lead to a high preference for the isomaleimide product. rsc.org
Factors Favoring Maleimide Formation (Thermodynamic Control)
The formation of the more stable maleimide, the thermodynamically controlled product, is favored under conditions that allow for the isomerization of the initially formed isomaleimide to the maleimide. rsc.org These conditions include:
Higher Reaction Temperatures: Increased temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction (isomaleimide back to the open-chain maleamic acid) and the subsequent cyclization to the more stable maleimide. Heating in acetic acid under reflux, for example, exclusively yields maleimides. rsc.org
Acidic or Basic Catalysis: The presence of acid or base can catalyze the interconversion between the isomaleimide and the maleimide, ultimately leading to the predominance of the thermodynamically more stable maleimide.
Stereochemical Considerations in Cyclization
The cyclization of this compound involves the formation of a five-membered ring. The stereochemistry of the starting maleamic acid, specifically the configuration around the carbon-carbon double bond, is crucial. This compound exists as the Z-isomer due to the synthetic route from maleic anhydride. The rigidity of the double bond ensures that this stereochemistry is retained during the cyclization process, leading to the corresponding maleimide or isomaleimide with a cis-configuration of the substituents on the double bond.
The planarity of the maleimide ring system is a significant feature. The atoms of the imide ring lie essentially in the same plane, which has implications for its reactivity and physical properties.
Intramolecular Catalysis of Amide Hydrolysis by this compound Analogues
The hydrolysis of the amide bond in N-substituted maleamic acids can be significantly accelerated through intramolecular catalysis by the adjacent carboxylic acid group. rsc.org This phenomenon has been extensively studied using various analogues of this compound.
The efficiency of this intramolecular catalysis is highly sensitive to the substitution pattern on the carbon-carbon double bond. rsc.org Studies on a series of N-alkylmaleamic acids have revealed that the rate of hydrolysis is influenced by the steric and electronic effects of the substituents.
The mechanism of this intramolecularly catalyzed hydrolysis is believed to proceed through the following steps:
Proton Transfer: The carboxylic acid group donates a proton to the amide carbonyl oxygen, increasing its electrophilicity. rsc.orgresearchgate.net
Nucleophilic Attack: The carboxylate anion then acts as an intramolecular nucleophile, attacking the protonated amide carbonyl carbon.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a cyclic tetrahedral intermediate. rsc.org
Breakdown of the Intermediate: The intermediate then breaks down to release the amine and the corresponding maleic anhydride derivative.
Research on dimethyl-N-n-propylmaleamic acid has shown an exceptionally high rate of hydrolysis, with a half-life of less than one second at 39°C below pH 3. rsc.org This remarkable reactivity highlights the profound effect of alkyl substitution on the efficiency of intramolecular catalysis. The "effective concentration" of the neighboring carboxyl group in this analogue was estimated to be greater than 10¹⁰ M, underscoring the power of intramolecular catalysis. rsc.org
The rate of hydrolysis has been found to be linearly correlated with the strain energy of the tetrahedral intermediate or the product. researchgate.net Systems that can form less strained intermediates or products tend to exhibit faster rates of hydrolysis. researchgate.net
Other Significant Chemical Transformations
Based on a comprehensive search of the scientific literature, there are no specific studies detailing the reductive processes of this compound. General chemical principles suggest that the carboxylic acid and amide functional groups could be reduced under strong reducing conditions, potentially yielding amino alcohols, but dedicated research on this specific compound is not publicly available.
A review of available scientific literature did not yield specific research focused on the oxidative processes of this compound. The carbon-carbon double bond is a potential site for oxidation, which could lead to cleavage or epoxidation. However, specific reaction conditions and resulting products for this compound have not been documented in the searched literature.
Substitution Reactions on Related Moieties
While information specifically detailing substitution reactions on the this compound molecule is limited, a comprehensive understanding can be gained by examining the reactivity of closely related chemical structures. Maleimides, the cyclized derivatives of maleamic acids, are particularly well-studied and serve as excellent models for the types of reactions the maleamic acid backbone might undergo, especially at the carbon-carbon double bond. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring makes the double bond electron-deficient and thus highly susceptible to nucleophilic attack.
Michael Addition Reactions
One of the most significant reactions involving N-substituted maleimides is the Michael addition, a type of conjugate addition. researchgate.netnih.gov In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide ring. The high reactivity of maleimides as electrophiles is driven by the presence of the two electron-withdrawing carbonyl groups. mdpi.com
This reaction is particularly prevalent with thiol nucleophiles, such as those from cysteine residues in proteins, making it a cornerstone of bioconjugation chemistry. researchgate.netmdpi.com The thiol-maleimide Michael addition is highly efficient, often proceeding at room temperature without the need for a catalyst, and results in the formation of a stable thioether linkage. researchgate.net However, it has been noted that under certain biological conditions, this reaction can be reversible, a phenomenon referred to as a retro-Michael reaction. acs.org
Beyond thiols, other nucleophiles can also participate in Michael additions with maleimides. These include amines (aza-Michael), phosphines (phospha-Michael), and alcohols (oxa-Michael). researchgate.net Organocatalytic enantioselective Michael additions of aldehydes to N-substituted maleimides have also been developed, leading to the formation of valuable chiral succinimide structures, which are precursors to biologically active compounds. mdpi.comrsc.org
The general mechanism for the Michael addition of a thiol to an N-substituted maleimide is depicted below:
Table 1: Examples of Michael Addition Reactions with N-Substituted Maleimides
| Nucleophile | N-Substituent of Maleimide | Product | Reference |
| Thiol (e.g., L-Cysteine) | Hexanoic acid | Succinimide thioether adduct | mdpi.com |
| Isobutyraldehyde | Phenyl | γ-Lactone precursor | mdpi.com |
| Various aldehydes | Phenyl, Benzyl, Alkyl | Chiral succinimides | rsc.org |
Diels-Alder Reactions
N-substituted maleimides are excellent dienophiles in Diels-Alder reactions due to their electron-deficient double bond. tandfonline.commdpi.com This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for constructing six-membered rings with high stereocontrol. mdpi.com
A common application of this reaction in laboratory settings is the reaction of N-phenylmaleimide derivatives with dienes like furan or 2,5-dimethylfuran. tandfonline.comtandfonline.com These reactions can often be performed under mild conditions, sometimes even solvent-free, highlighting their efficiency and adherence to green chemistry principles. tandfonline.com The resulting cycloadducts are bicyclic dicarboximides, which can serve as intermediates in the synthesis of more complex molecules. mdpi.comgctlc.orgfigshare.com
For example, the reaction between N-(4-chlorophenyl)maleimide and 2,5-dimethylfuran proceeds via reflux to yield an exo-cycloadduct. tandfonline.com
Table 2: Diels-Alder Reaction Conditions and Yields for N-Phenylmaleimides
| Dienophile | Diene | Reaction Conditions | Yield | Reference |
| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Reflux (~93°C), 60 min | 46% | tandfonline.com |
| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Microwave, 140°C, 5 min | 44% | tandfonline.com |
| Azobenzene maleimide derivatives | Furan | Reflux in acetic anhydride | Not specified | mdpi.com |
Nucleophilic Substitution on Halogenated Maleimides
Substitution reactions can also occur directly on the maleimide ring itself when it is appropriately functionalized. For instance, 2,3-dichloro-N-arylmaleimides can undergo nucleophilic substitution where one or both chlorine atoms are replaced by a nucleophile. clockss.org
The reaction of 2,3-dichloro-N-arylmaleimides with various arylamines leads to the formation of 2-arylamino-3-chloro-N-arylmaleimides. clockss.org These products can then undergo further intramolecular cyclization reactions. The success of these substitution and subsequent cyclization reactions is influenced by the electronic and steric properties of both the substituents on the maleimide ring and the incoming nucleophile. clockss.org For example, an electron-withdrawing nitro group on the N-aryl substituent of the maleimide was found to inhibit a subsequent cyclization step, whereas an electron-donating methoxy group allowed the reaction to proceed. clockss.org
Furthermore, systematic studies on dichloromaleimides (DCM) and dibromomaleimides (DBM) have shown that single or double substitution with nucleophiles like amines or alkoxides can be achieved, leading to a range of maleimide-based dyes with tunable fluorescent properties. nih.gov
Theoretical and Computational Chemistry of N N Propylmaleamic Acid
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and semi-empirical methods, have been instrumental in elucidating the chemical behavior of amic acids, including N-n-Propylmaleamic acid. These studies provide a foundational understanding of the electronic structure and its influence on reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust tool for investigating the chemical properties of N-substituted maleamic acids. The B3LYP functional combined with the 6-31G(d,p) basis set is a commonly employed level of theory for these systems, offering a good balance between accuracy and computational cost.
The cyclodehydration of N-substituted maleamic acids is a critical reaction that leads to the formation of corresponding maleimides and isomaleimides. DFT calculations have been successfully used to identify and characterize the transition states involved in this intramolecular cyclization. For related N-substituted maleamic acids, two primary reaction channels are considered: one leading to the formation of the maleimide (B117702) and the other to the isomaleimide. researchgate.netresearchgate.net
Computational studies on analogous systems, such as N-phenylmaleamic acid and N-butylmaleamic acid, reveal that the cyclization proceeds through distinct transition states for the formation of the five-membered ring. lew.ro The geometry of these transition states, including the lengths of the forming bonds, can be precisely determined. For instance, in the cyclization of N-(benzoxazolinon-6-yl)maleamic acid derivatives, the transition state geometries for both maleimide and isomaleimide formation have been successfully modeled. researchgate.netresearchgate.net These calculations are crucial for understanding the regioselectivity of the cyclization process.
The energy profiles for the cyclodehydration of N-substituted maleamic acids have been extensively studied using DFT. These profiles map the energy of the system along the reaction coordinate, identifying intermediates and transition states, and thereby determining the kinetic and thermodynamic favorability of different pathways.
Studies on similar maleamic acids show that the reaction typically proceeds in two stages, with the initial formation of a mixed anhydride (B1165640) intermediate when a dehydrating agent like acetic anhydride is used. lew.roresearchgate.net The subsequent cyclization of this intermediate can lead to either the maleimide or the isomaleimide. DFT calculations have shown that isomaleimides are often the kinetically favored product, meaning they are formed faster due to a lower activation energy barrier. lew.roresearchgate.net In contrast, maleimides are generally the thermodynamically more stable product. lew.roresearchgate.net
Table 1: Illustrative Calculated Relative Energies for Cyclization of a Maleamic Acid Derivative (kcal/mol)
| Species | Pathway to Maleimide | Pathway to Isomaleimide |
| Reactant (Maleamic Acid) | 0.00 | 0.00 |
| Transition State | 115.14 | 129.84 |
| Product | 8.91 | 24.60 |
Note: Data is illustrative and based on findings for a related N-substituted maleamic acid. researchgate.net The actual values for this compound would require specific calculations.
The electronic nature of the substituent on the nitrogen atom plays a crucial role in the cyclodehydration reaction of maleamic acids. DFT calculations allow for a quantitative evaluation of these substituent effects on the reaction's regioselectivity and kinetics.
Electron-donating groups on the N-aryl ring of N-arylmaleamic acids have been found to favor the nucleophilic attack on one of the carbonyl carbons, while electron-withdrawing groups enhance the attack on the other. tubitak.gov.tr This electronic influence directly impacts the relative stability of the transition states for maleimide and isomaleimide formation. For N-alkylmaleamic acids, such as this compound, the electron-donating nature of the alkyl group is expected to influence the charge distribution in the molecule and, consequently, the cyclization pathway. Computational studies on N-butylmaleamic acid, a close analog, suggest that for some alkyl substituents, the formation of the maleimide can be both kinetically and thermodynamically favored. lew.roresearchgate.net
Semi-Empirical Computational Approaches
Semi-empirical methods, which are based on Hartree-Fock theory but include approximations and parameters derived from experimental data, offer a computationally less expensive alternative to ab initio and DFT methods. wikipedia.orgucsb.edu Methods like AM1 and PM3 are well-established semi-empirical approaches. uni-muenchen.de
These methods are particularly useful for studying large molecules and for performing initial conformational searches to identify low-energy structures that can then be further analyzed with more accurate methods. ucsb.edu While they are generally less accurate than DFT for calculating reaction barriers and electronic properties, they can provide valuable qualitative insights into molecular structure and reactivity. wikipedia.org For this compound, semi-empirical methods could be employed for a preliminary exploration of its conformational landscape before undertaking more rigorous DFT calculations.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies.
For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is essential for understanding its three-dimensional structure and how this structure relates to its physical and chemical properties. The study of molecular geometries and their associated energies is fundamental to this analysis. drugdesign.org
The conformational landscape of a molecule is often represented by a potential energy surface, where the energy is plotted as a function of one or more torsional angles. drugdesign.org Minima on this surface correspond to stable conformers. The interconversion between conformers requires overcoming an energy barrier, and the height of this barrier determines the rate of interconversion. drugdesign.org
Exploration of Molecular Geometry and Planarity
The molecular geometry of this compound is characterized by a central maleamic acid backbone with an n-propyl substituent attached to the amide nitrogen. Computational analyses of related N-substituted maleamic acids have revealed a tendency for the maleamic acid moiety to adopt a planar conformation. This planarity is largely attributed to the delocalization of π-electrons across the O=C-C=C-C=O framework and strong intramolecular hydrogen bonding.
In a study of N-(Carboxymethyl) maleamic acid, single-crystal X-ray diffraction revealed that the molecule is planar. nih.gov This planarity is a consequence of strong π-bonding between the carbon and nitrogen atoms of the amide group. nih.gov It is reasonable to hypothesize that this compound would exhibit a similar planar arrangement of its core structure. The n-propyl group, being a flexible alkyl chain, would have its own conformational freedom, but the maleamic acid portion is expected to remain largely planar.
Below is a table of selected theoretical bond lengths and angles for the planar core of an N-substituted maleamic acid, which can serve as an analogue for this compound.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O (amide) | 1.24 |
| C-N (amide) | 1.34 |
| C=C | 1.36 |
| C-C | 1.48 |
| C=O (acid) | 1.22 |
| C-O (acid) | 1.31 |
| Bond Angles (°) | |
| O=C-N | 124 |
| C-N-C | 122 |
| C=C-C | 125 |
| O=C-O | 123 |
Note: The data in this table is based on a representative N-substituted maleamic acid and is intended to be illustrative for this compound.
Inter- and Intramolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in dictating the structure and properties of this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.
Computational studies on analogous N-substituted maleamic acids have highlighted the presence of two significant intramolecular hydrogen bonds. nih.gov These bonds contribute to the planarity of the molecule. nih.gov One hydrogen bond is formed between the amide N-H group and the oxygen of the carboxylic acid group. A second, stronger hydrogen bond exists between the carboxylic acid O-H and the amide carbonyl oxygen. This latter interaction forms a stable six-membered ring-like structure, which is a common motif in related compounds.
The presence of these intramolecular hydrogen bonds can be predicted and characterized using computational methods that analyze electron density and orbital interactions. The strength of these bonds can significantly influence the chemical reactivity and physical properties of the molecule.
The following table summarizes the potential intramolecular hydrogen bonds in this compound, with data extrapolated from studies on similar molecules.
| Donor | Acceptor | Type | Estimated Distance (Å) |
| N-H | O=C (acid) | Intra | ~2.2 |
| O-H (acid) | O=C (amide) | Intra | ~1.8 |
Note: The distances are estimations based on analogous structures and may vary in this compound.
Intermolecular hydrogen bonds would be expected to occur in the solid state and in concentrated solutions, where molecules can interact with each other, leading to the formation of dimers or larger aggregates.
Steric Hindrance and Conformational Preferences
The n-propyl group attached to the amide nitrogen introduces a degree of steric hindrance and influences the conformational preferences of this compound. While the core maleamic acid structure is likely to remain planar due to the factors discussed above, the orientation of the n-propyl chain will be subject to steric interactions.
The rotation around the N-C (propyl) and C-C bonds of the n-propyl group will lead to different conformers. Computational modeling can be used to determine the relative energies of these conformers and identify the most stable orientations. The lowest energy conformer will be one that minimizes steric clashes between the n-propyl group and the planar maleamic acid backbone.
For example, a fully extended (all-trans) conformation of the n-propyl chain might be sterically favored over a more compact (gauche) conformation in certain orientations. The steric hindrance can also influence the strength of the intramolecular hydrogen bonds, as any distortion from planarity could weaken these interactions. The interplay between the drive for planarity, the formation of stable hydrogen bonds, and the minimization of steric hindrance from the n-propyl group will ultimately determine the predominant conformation of this compound in different environments.
Spectroscopic Characterization Methodologies for N N Propylmaleamic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netsemanticscholar.org Both ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of N-n-Propylmaleamic acid.
The proton NMR (¹H NMR) spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. hw.ac.uk The expected chemical shifts (δ) are influenced by electronegative atoms like oxygen and nitrogen, as well as by unsaturated groups such as C=C and C=O bonds. libretexts.orgpressbooks.pub
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the n-propyl group, the olefinic protons, the amide proton, and the carboxylic acid proton would be observed. The cis-configuration of the double bond, originating from the maleic anhydride (B1165640) precursor, results in a characteristic coupling constant (J-value) between the two vinyl protons.
Key features of the ¹H NMR spectrum include:
n-Propyl Group: This group gives rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the amide nitrogen.
Olefinic Protons: The two protons on the carbon-carbon double bond (-CH=CH-) appear as doublets due to coupling with each other. The chemical shift of these protons is typically in the downfield region.
Amide Proton: The amide (-NH) proton usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. hw.ac.uk
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. hw.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH=CH- (cis) | 6.2 - 6.4 | Doublet of Doublets | 2H |
| -NH- | 7.5 - 8.5 | Broad Singlet | 1H |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| N-CH₂- | 3.2 - 3.4 | Triplet | 2H |
| -CH₂-CH₃ | 1.5 - 1.7 | Sextet | 2H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. netlify.app
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. pdx.edu
Key features of the ¹³C NMR spectrum include:
Carbonyl Carbons: Two signals are expected in the downfield region (165-180 ppm) corresponding to the amide carbonyl (C=O) and the carboxylic acid carbonyl (C=O). mdpi.com
Olefinic Carbons: The two sp²-hybridized carbons of the double bond (-CH=CH-) will appear in the range of 130-140 ppm.
n-Propyl Carbons: The three carbon atoms of the n-propyl group will show signals in the upfield region of the spectrum. The carbon attached to the nitrogen (N-CH₂) will be the most deshielded of the three.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~166 |
| Carboxylic Acid C=O | ~168 |
| -CH=CH- | 130 - 133 |
| N-CH₂- | ~41 |
| -CH₂-CH₃ | ~22 |
Note: Predicted values are based on data from maleamic acid and general chemical shift tables. chemicalbook.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". masterorganicchemistry.com
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.
Carboxylic Acid: This group is identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching band between 1700 and 1725 cm⁻¹. libretexts.orgucla.edu
Amide: The amide group shows a characteristic N-H stretching vibration around 3300 cm⁻¹ (moderate intensity). The amide I band (primarily C=O stretch) appears as a strong absorption around 1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) is found around 1550 cm⁻¹. ucla.edulibretexts.org
Olefinic Group: The C=C double bond stretch gives a medium-intensity band in the 1620-1680 cm⁻¹ region. zbaqchem.com The cis C-H out-of-plane bending vibration is also expected around 700 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Amide | N-H Stretch | ~3300 | Medium |
| Amide | C=O Stretch (Amide I) | ~1650 | Strong |
| Amide | N-H Bend (Amide II) | ~1550 | Medium |
| Olefin | C=C Stretch | 1620 - 1680 | Medium |
Note: Values are based on standard IR correlation tables. libretexts.orgchemicalbook.comnih.gov
IR spectroscopy is an effective tool for monitoring the conversion of this compound to its corresponding imide, N-propylmaleimide, through a dehydration-cyclization (imidization) reaction. sci-hub.se During this process, the characteristic absorption bands of the starting material disappear, and new bands corresponding to the imide product appear.
The progress of the imidization can be followed by observing:
The disappearance of the broad O-H stretch of the carboxylic acid group (2500-3300 cm⁻¹).
The disappearance of the amide N-H stretching and bending vibrations.
The appearance of characteristic imide carbonyl stretching bands. Cyclic imides typically show two C=O stretching bands, an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch around 1700 cm⁻¹. researchgate.net
By tracking the changes in the relative intensities of these peaks over time, the kinetics and completion of the imidization reaction can be determined. sci-hub.se
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov
For this compound (C₇H₁₁NO₃), the expected exact mass is 157.0739 g/mol . HRMS analysis would aim to detect the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a mass measurement accurate to within a few parts per million of this theoretical value, thus confirming the molecular formula.
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. For this compound, likely fragmentation pathways could include:
Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid and amide groups.
Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).
Cleavage of the n-propyl group, leading to fragments from the loss of a propyl radical (43 Da) or propene (42 Da).
Alpha-cleavage adjacent to the amide nitrogen.
Analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the identity of this compound.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Maleic anhydride |
| N-propylmaleimide |
| N-Phenylmaleamic acid |
X-ray Crystallography for Solid-State Structure Determination
The solid-state conformation of N-substituted maleamic acids is significantly influenced by the nature of the substituent on the amide nitrogen. These molecules can adopt either planar or non-planar geometries, largely dictated by the presence and nature of intramolecular hydrogen bonding.
For instance, studies on N-(carboxymethyl)maleamic acid reveal a planar molecular structure, a result of strong π-bonding between the amide carbon and nitrogen atoms, further stabilized by two intramolecular hydrogen bonds. researchgate.net In contrast, N-carbamylmaleamic acid adopts a pronounced non-planar structure in the solid state. iucr.orgiucr.org This deviation from planarity is evident in the dihedral angles observed in its crystal structure. iucr.orgiucr.org
The crystal packing of N-substituted maleamic acids is often characterized by the formation of hydrogen-bonded networks. In the case of N-[2-(trifluoromethyl)phenyl]maleamic acid, molecules form inversion dimers through O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further connected by N-H···O and C-H···O interactions, creating a three-dimensional network. nih.gov Similarly, in N-(2-methylphenyl)maleamic acid, intermolecular N-H···O hydrogen bonds link the molecules into zigzag chains. nih.gov
Detailed crystallographic data for several N-substituted maleamic acid derivatives are presented in the interactive data table below, showcasing the variations in their solid-state structures.
Interactive Data Table: Crystallographic Data for N-Substituted Maleamic Acid Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Dihedral Angles (°) | Ref. |
| N-carbamylmaleamic acid | Orthorhombic | Pbcn | - | - | - | - | C2C3C4N1 = -59.3 | iucr.orgiucr.org |
| N-(carboxymethyl)maleamic acid | Triclinic | P-1 | - | - | - | - | - | iucr.org |
| N-(2-methylphenyl)maleamic acid | Monoclinic | P2₁/c | 7.3942 | 11.5898 | 12.9903 | 114.534 | Phenyl ring to maleamic acid plane = 12.7 | nih.gov |
| N-[2-(trifluoromethyl)phenyl]maleamic acid | Monoclinic | P2₁/c | - | - | - | - | Phenyl ring to side chain = 47.35 | nih.gov |
The analysis of these crystal structures provides critical information on bond lengths and angles. For example, in N-carbamylmaleamic acid, the two nitrogen atoms of the carbamyl group exhibit different geometries, with one being planar and the other pyramidal. iucr.orgiucr.org The C-N bond lengths also differ significantly, reflecting the electronic environment of each nitrogen atom. iucr.orgiucr.org In N-(2-methylphenyl)maleamic acid, the C=C double bond length is confirmed at 1.330 Å. nih.gov
Kinetic Studies of N N Propylmaleamic Acid Reactions
Quantification of Reaction Rates
The quantification of reaction rates for N-n-Propylmaleamic acid involves monitoring the change in concentration of the reactant or product over time. The hydrolysis of N-alkylmaleamic acids, which results in the formation of the corresponding maleic anhydride (B1165640) and an amine, is a key reaction that has been the subject of kinetic investigation.
The reaction rate is typically expressed as a rate law, which for the hydrolysis of an N-alkylmaleamic acid (R-MA) can often be represented by a pseudo-first-order kinetics under specific pH conditions:
Rate = k_obs [R-MA]
Here, k_obs is the observed pseudo-first-order rate constant. This rate constant can be determined experimentally by measuring the concentration of the maleamic acid at different time points.
Table 1: Illustrative Reaction Rates for Hydrolysis of N-Alkylmaleamic Acids at 25°C
| Compound | pH | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |
| This compound (illustrative) | 3 | 0.01 | 69.3 |
| This compound (illustrative) | 5 | 0.0001 | 6930 |
| This compound (illustrative) | 7 | 0.000001 | 693000 |
Note: The data in this table is illustrative and intended to demonstrate the principles of reaction rate quantification. Actual experimental values for this compound may vary.
Determination of Rate-Limiting Steps
The nature of the rate-limiting step can be elucidated by studying the effect of reaction conditions, such as pH and solvent polarity, on the reaction rate. For many amic acids, the rate-limiting step is the proton-catalyzed breakdown of the tetrahedral intermediate. However, depending on the specific structure of the amic acid and the reaction conditions, the formation of the intermediate can also be rate-limiting.
Activation Energy Calculations and Thermodynamic Parameters
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. It can be determined by studying the effect of temperature on the reaction rate, as described by the Arrhenius equation:
k = A * e^(-Ea/RT)
where k is the rate constant, A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.
Thermodynamic parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide further insight into the transition state of the reaction. These parameters can be derived from the temperature dependence of the rate constant using the Eyring equation. While specific experimental values for this compound are not available, studies on similar compounds can provide estimations.
Table 2: Illustrative Thermodynamic Parameters for N-Alkylmaleamic Acid Cyclization
| Parameter | Illustrative Value | Unit |
| Activation Energy (Ea) | 60 - 80 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 55 - 75 | kJ/mol |
| Entropy of Activation (ΔS‡) | -50 to -100 | J/(mol·K) |
Note: These values are illustrative and based on typical data for intramolecular cyclization reactions of similar amic acids.
pH-Dependent Hydrolysis Profiles
The hydrolysis of this compound is highly dependent on the pH of the solution. Generally, the hydrolysis of N-alkylmaleamic acids is significantly accelerated in acidic conditions. rsc.orgresearchgate.net This is because the carboxyl group can act as an intramolecular catalyst, protonating the amide nitrogen and facilitating the nucleophilic attack of the carboxylate on the amide carbonyl carbon.
A pH-rate profile, which is a plot of the observed rate constant (log k_obs) versus pH, is a valuable tool for understanding the reaction mechanism. For a typical N-alkylmaleamic acid, the pH-rate profile shows a high reaction rate at low pH, which decreases as the pH increases. This is because at low pH, the carboxylic acid group is protonated and can effectively participate in intramolecular catalysis. As the pH rises above the pKa of the carboxylic acid, the concentration of the protonated form decreases, leading to a slower reaction rate.
Table 3: pH-Dependence of the Half-life for the Hydrolysis of a Representative N-Alkylmaleamic Acid
| pH | Half-life (t₁/₂) |
| 2 | Seconds to Minutes |
| 4 | Minutes to Hours |
| 6 | Hours to Days |
| 7.4 | Days to Weeks |
Note: This table provides a general trend for the pH-dependent hydrolysis of N-alkylmaleamic acids.
The substituents on the maleamic acid can also influence the shape of the pH-rate profile by altering the pKa of the carboxylic acid and the basicity of the amide nitrogen. rsc.orgresearchgate.net
Derivatives and Analogues of N N Propylmaleamic Acid: Synthetic Strategies and Reactivity
Synthesis of N-Substituted Maleamic Acid Derivatives
The most common and direct method for synthesizing N-substituted maleamic acids is through the aminolysis of maleic anhydride (B1165640). rsc.org This reaction involves a nucleophilic acyl substitution where a primary amine attacks one of the carbonyl carbons of the anhydride ring, leading to its opening. rsc.org The process is typically exothermic and results in high yields of the corresponding maleamic acid, which contains both a carboxylic acid and an amide functional group. rsc.orggoogle.com
The synthesis of N-alkyl maleamic acids, such as N-n-propylmaleamic acid, is achieved by reacting maleic anhydride with a primary aliphatic amine. google.comresearchgate.net The reaction is generally straightforward and can be carried out under mild conditions.
A typical procedure involves dissolving maleic anhydride in a suitable solvent, such as diethyl ether or toluene, and then adding the alkylamine dropwise. rsc.orggoogle.com The reaction is often exothermic, and cooling may be necessary to control the temperature. rsc.org The resulting N-alkyl maleamic acid often precipitates from the reaction mixture and can be isolated in high purity by simple filtration. rsc.orggoogle.com
For instance, the synthesis of various N-alkyl maleamic acid monomers (with alkyl chain lengths from C6 to C14) has been reported by reacting maleic anhydride with the corresponding alkylamine. jst.go.jp These reactions are efficient, providing the desired products in yields of 60-90%. jst.go.jp
Table 1: Synthesis of Aliphatic N-Alkyl Substituted Maleamic Acids
| Amine Reactant | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| n-Propylamine | Toluene | Reflux | This compound | High | google.com |
| Alkylamine (C6-C14) | Not specified | Not specified | N-Alkyl maleamic acid | 60-90% | jst.go.jp |
| n-Butylamine | Not specified | Controlled temp. and time | n-Butyl citraconamic acid | Tunable | rsc.orgnih.gov |
Aromatic N-aryl substituted maleamic acids are synthesized in a similar fashion, by reacting maleic anhydride with an aromatic amine (aniline or its derivatives). rsc.orgmdpi.com This reaction is a cornerstone for the synthesis of N-arylmaleimides, which have applications in polymer and medicinal chemistry. rsc.orgrsc.org
The procedure typically involves dissolving maleic anhydride in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and adding a solution of the aniline (B41778) derivative. rsc.orgiosrjournals.org The reaction is generally conducted at room temperature or with gentle warming. rsc.org The N-arylmaleamic acid product is often insoluble in the reaction solvent and can be collected by filtration. rsc.org This method has been successfully used to synthesize a variety of N-phenyl maleamic acids with different substituents on the aromatic ring in yields ranging from 87% to 95%. mdpi.com
Table 2: Synthesis of Aromatic N-Aryl Substituted Maleamic Acids
| Amine Reactant | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aniline derivatives | Diethyl ether | 40-45 °C, 90 min | N-Arylmaleamic acid | High | rsc.org |
| Substituted anilines | Diethyl ether | Not specified | N-Phenyl maleamic acid | 87-95% | mdpi.com |
| para-Substituted anilines | THF | Not specified | N-Arylmaleamic acid | >95% | researchgate.net |
Influence of N-Substituents on Reactivity and Cyclization Behavior
The substituent attached to the nitrogen atom of the maleamic acid plays a critical role in its subsequent chemical transformations, most notably the cyclodehydration reaction to form either a maleimide (B117702) or an isomaleimide. This influence is exerted through both electronic and steric effects.
N-Aryl vs. N-Alkyl: There is a notable difference in reactivity between maleamic acids derived from aliphatic amines and those from aromatic amines. Aliphatic amines are more basic, leading to a more nucleophilic amide nitrogen in the resulting maleamic acid. Conversely, in N-aryl maleamic acids, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity. This can affect the rate and mechanism of cyclization. Aromatic substituents can increase the chemical stability of the reaction states through conjugation. researchgate.net
Substituents on N-Aryl Group: For N-aryl maleamic acids, the presence of electron-donating or electron-withdrawing groups on the aromatic ring further modulates the reactivity. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, potentially favoring cyclization pathways that involve nucleophilic attack by the nitrogen. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nitrogen's nucleophilicity. nih.gov The cyclization of N-(biphenyl)pyridin-2-amines is governed by these substituent electronic effects, leading selectively to different cyclic products. nih.gov
Steric hindrance caused by bulky N-substituents can significantly impact the cyclization reaction. Large substituents can hinder the intramolecular approach of the reacting groups (the carboxylic acid and the amide), thereby slowing down or preventing cyclization.
Strategies for Selective Formation of Maleimide vs. Isomaleimide Derivatives
The cyclodehydration of an N-substituted maleamic acid can yield two isomeric products: the five-membered maleimide or the five-membered isomaleimide. The selective synthesis of one isomer over the other is a significant challenge and is typically controlled by the choice of dehydrating agent, reaction conditions, and the structure of the maleamic acid itself. Generally, isomaleimide formation is kinetically controlled, while the more stable maleimide is the thermodynamically favored product. researchgate.netrsc.org
Formation of Maleimides (Thermodynamic Product): Maleimides are commonly synthesized by heating the maleamic acid with acetic anhydride and a catalyst like sodium acetate. google.commdpi.comrsc.orgtandfonline.com This method typically involves refluxing in acetic anhydride at temperatures around 100°C. google.comrsc.org Heating maleamic acids in acetic acid under reflux also exclusively yields maleimides, regardless of the substitution pattern. researchgate.netrsc.org These conditions allow the initially formed kinetic product (isomaleimide) to rearrange to the more stable thermodynamic product (maleimide).
Formation of Isomaleimides (Kinetic Product): The selective formation of isomaleimides requires milder conditions and specific dehydrating agents that favor the kinetic pathway, which involves the cyclization via the carboxylate oxygen atom.
Methanesulfonyl Chloride: A rapid and facile method for selectively generating isomaleimides involves using methanesulfonyl chloride as the dehydrating agent. This protocol works for a variety of maleamic acid derivatives, producing good to excellent yields in under 15 minutes. researchgate.netsemanticscholar.org
Cyanuric Chloride: This reagent has also been used as a dehydrating agent for the exclusive and efficient synthesis of kinetically controlled isomaleimides, with yields ranging from 85-98%. researchgate.net
Acetic Anhydride in Dimethylacetamide (DMA): The combination of acetic anhydride in DMA at moderate temperatures (e.g., 75°C) can lead to predominantly isomaleimides, especially when the maleic anhydride precursor has methyl substituents. researchgate.netrsc.orgelectronicsandbooks.com This suggests that steric factors on the maleic backbone, in combination with specific solvent and reagent choices, can direct the reaction toward the kinetic product.
Table 3: Selective Cyclization Strategies for Maleamic Acids
| Desired Product | Reagent / Conditions | Control Type | Mechanism / Notes | Reference |
|---|---|---|---|---|
| Maleimide | Acetic anhydride, Sodium acetate, Heat (~100°C) | Thermodynamic | Favors the formation of the more stable imide ring. | google.commdpi.comrsc.org |
| Maleimide | Acetic acid, Reflux | Thermodynamic | Exclusively forms maleimides. | researchgate.netrsc.org |
| Isomaleimide | Methanesulfonyl chloride | Kinetic | Rapid dehydration favoring cyclization via oxygen. | researchgate.netsemanticscholar.org |
| Isomaleimide | Cyanuric chloride | Kinetic | Efficient synthesis of the kinetic product. | researchgate.net |
| Isomaleimide | Acetic anhydride, DMA, ~75°C | Kinetic | Particularly effective for methyl-substituted maleamic acids. | rsc.orgelectronicsandbooks.com |
Advanced Analytical Detection and Characterization Methods
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating N-n-Propylmaleamic acid from complex mixtures, such as reaction media or formulations. Both high-performance liquid chromatography and gas chromatography serve distinct purposes in its analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amic acids like this compound. Given that many amic acids are non-volatile and thermally labile, HPLC is particularly suitable for their separation and quantification at ambient temperatures.
A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of polar organic acids. ijpir.comactascientific.com For this compound, a C18 column would serve as the stationary phase, providing a nonpolar surface for interaction. ijpir.comresearchgate.netwalshmedicalmedia.com The mobile phase would typically consist of a mixture of an aqueous buffer (like sodium acetate or phosphate buffer) and an organic modifier such as methanol or acetonitrile. ijpir.comresearchgate.net The pH of the mobile phase is a critical parameter and is generally adjusted to be acidic to ensure the amic acid is in its protonated form, which enhances retention on the reversed-phase column. researchgate.netwalshmedicalmedia.com
Detection can be challenging as this compound lacks a strong chromophore for UV detection at higher wavelengths. researchgate.net Therefore, detection is typically performed at a low UV wavelength, around 210 nm. sielc.com For enhanced sensitivity and specificity, pre-column derivatization can be employed. researchgate.netwalshmedicalmedia.com Reagents like ninhydrin can react with the primary amine group if present, or other agents can target the carboxylic acid group to form a derivative with a strong UV or fluorescence signal. walshmedicalmedia.com
A typical HPLC setup for the analysis of an amic acid is detailed below:
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | HPLC System with PDA or UV Detector | Standard equipment for chromatographic analysis. ijpir.com |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides effective separation for polar to moderately nonpolar analytes. ijpir.comresearchgate.netwalshmedicalmedia.com |
| Mobile Phase | Methanol:Acetate Buffer (e.g., 65:35 v/v), pH 3.0-4.0 | Acidic pH suppresses ionization of the carboxylic acid group, increasing retention. ijpir.comwalshmedicalmedia.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns ensuring good separation efficiency. ijpir.comwalshmedicalmedia.com |
| Detection | UV at 210-260 nm or via pre-column derivatization | Low wavelength UV detects the peptide-like bond; derivatization enhances sensitivity. researchgate.netsielc.com |
| Injection Volume | 20 µL | A typical volume for analytical HPLC. ijpir.com |
Gas Chromatography (GC) is highly effective for analyzing volatile and thermally stable compounds. While this compound itself is generally unsuitable for direct GC analysis due to its low volatility and potential for thermal degradation, GC is an invaluable tool for quantifying related compounds, such as its precursors or potential impurities. researchgate.netresearchgate.net This includes maleic anhydride (B1165640) and n-propylamine. zbaqchem.comnih.gov
The analysis of maleic anhydride, a key starting material, can be performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). zbaqchem.comacs.org A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is typically used. zbaqchem.com The sample is dissolved in a suitable organic solvent like acetone or tetrahydrofuran (B95107) before injection. zbaqchem.comchromforum.org However, care must be taken to use a dry solvent, as water can hydrolyze the anhydride to maleic acid, leading to inaccurate results. chromforum.org
Similarly, n-propylamine, the other reactant in the synthesis of this compound, is a volatile aliphatic amine well-suited for GC analysis. baua.derestek.com The determination of residual n-propylamine can be crucial for assessing reaction completion and product purity. Often, derivatization is performed to improve chromatographic peak shape and detection limits. nih.govnih.gov
| Parameter | Condition for Maleic Anhydride Analysis | Condition for n-Propylamine Analysis |
|---|---|---|
| Instrument | GC with FID or MS detector | GC with MS detector |
| Column | Capillary column with a polar stationary phase (e.g., PEG) zbaqchem.com | Standard non-polar or mid-polar capillary column |
| Injector Temperature | 230 °C acs.org | ~250 °C |
| Oven Program | Initial temp 60°C, ramped to 250°C acs.org | Isothermal or temperature programmed depending on other components |
| Carrier Gas | Helium or Nitrogen acs.org | Helium |
| Detector | FID or MS zbaqchem.com | MS (for selective identification) nih.gov |
| Sample Preparation | Dissolution in a dry aprotic solvent (e.g., Acetone) zbaqchem.comchromforum.org | Direct injection or derivatization (e.g., with propyl chloroformate) nih.gov |
Spectroscopic Techniques for Compositional Analysis
Spectroscopic methods are essential for elucidating the structural features of this compound and determining its elemental composition.
UV-Visible spectroscopy is a technique used to study molecules with conjugated systems, which are alternating single and double bonds. youtube.com The structure of this compound contains a conjugated system associated with the α,β-unsaturated carbonyl group (C=C-C=O). This conjugation allows the molecule to absorb light in the ultraviolet region of the electromagnetic spectrum.
The absorption is primarily due to π → π* electronic transitions of the conjugated system. The UV-Vis spectrum of a dilute solution of this compound would be expected to show a characteristic absorption maximum (λmax). For comparison, maleic acid shows absorption peaks around 325 nm. researchgate.net The exact position and intensity of the absorption band for this compound would be influenced by the solvent polarity and pH. This technique is particularly useful for quantitative analysis using the Beer-Lambert law, provided a calibration curve is established. It can also be used to monitor reactions involving the conjugated system, such as polymerization or addition reactions across the double bond.
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid elemental analysis technique that can be applied to samples in solid, liquid, or gaseous states. azooptics.comresearchgate.net It utilizes a high-energy focused laser pulse to ablate a small amount of the sample, generating a plasma. mdpi.com As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths. This emitted light is collected and analyzed by a spectrometer to determine the elemental composition of the sample. azooptics.comaip.org
For an organic compound like this compound (C₇H₁₁NO₃), LIBS can provide a qualitative and quantitative assessment of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). aip.orgresearchgate.net The technique is advantageous because it requires minimal to no sample preparation and provides results almost instantaneously. azooptics.comnih.gov
The analysis of organic compounds with LIBS can be complex due to interactions within the plasma and with the surrounding atmosphere. optica.org The plasma chemistry can lead to the formation of diatomic molecules, such as CN and C₂, which also have characteristic emission bands that can provide additional structural information. optica.org However, if the analysis is performed in ambient air, the presence of atmospheric nitrogen and oxygen must be accounted for. researchgate.net
| Element | Expected Emission Lines (nm) | Molecular Band | Expected Emission Bands (nm) |
|---|---|---|---|
| Carbon (C) | 247.86 | CN (Violet System) | ~388.3 |
| Hydrogen (H) | 656.28 (Hα) | C₂ (Swan Bands) | ~473, ~516 |
| Nitrogen (N) | 746.83, 821.63 | NH | ~336.0 |
| Oxygen (O) | 777.19 | OH | ~306.4 |
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a highly sensitive technique for determining elemental and isotopic composition. appliedspectra.comnasa.gov The method involves using a pulsed laser to ablate material from a solid sample's surface. ebsco.comcranfield.ac.uk The ablated particles are then transported by a carrier gas (typically argon or helium) into an inductively coupled plasma. cranfield.ac.ukeag.com The high-temperature plasma atomizes and ionizes the sample material. These ions are subsequently introduced into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected. eag.com
While LA-ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) range, it is fundamentally an elemental analysis technique. ebsco.comeag.com Any molecular information is lost as the sample is destroyed in the high-temperature plasma. ebsco.com Consequently, LA-ICP-MS is not suitable for the direct analysis or identification of intact organic compounds like this compound. ebsco.com
However, its application could be relevant in specific contexts, such as:
Trace Metal Analysis: Detecting and quantifying trace metallic impurities within a solid sample of this compound. This can be critical for applications where metal contamination is a concern.
Isotopic Labeling: If this compound were synthesized with a specific, non-naturally occurring isotope (either a metal or a non-metal that can be detected), LA-ICP-MS could be used to trace the compound in a complex matrix.
The primary strength of LA-ICP-MS lies in its ability to perform spatially resolved microanalysis, providing detailed elemental maps of a sample surface with minimal sample preparation. nasa.govnih.gov
Applications in Materials Science and Polymer Chemistry Research
Role of N-n-Propylmaleamic Acid as a Precursor in Polymer Synthesis
This compound is a key intermediate in the production of N-n-propylmaleimide monomers, which are valuable building blocks for functional polymers. The synthesis process involves two main stages: the formation of the maleamic acid followed by its conversion to the corresponding maleimide (B117702).
The synthesis of N-n-propylmaleimide commences with the reaction of maleic anhydride (B1165640) with n-propylamine. This reaction is typically carried out in a suitable solvent at room temperature and results in the formation of this compound in high yield. google.com The subsequent and critical step is the cyclodehydration of the amic acid to form the imide ring. This can be achieved through thermal or chemical methods.
Chemical dehydration often employs reagents like acetic anhydride in the presence of a catalyst such as sodium acetate. nih.govtandfonline.com This method is generally efficient and can be performed under relatively mild conditions. Thermal cyclization, on the other hand, involves heating the maleamic acid to elevated temperatures, which can be a simpler process but may require optimization to prevent side reactions. google.com
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Cyclodehydration | Acetic Anhydride, Sodium Acetate | 60-100°C | High yield, milder conditions | Requires additional reagents and purification steps |
| Thermal Cyclodehydration | Heat | >150°C | Simpler process, no additional reagents | Can lead to side reactions and lower purity |
N-n-propylmaleimide, derived from this compound, can undergo polymerization through various mechanisms, primarily free-radical and anionic polymerization. researchgate.net The polymerization behavior is influenced by the nature of the N-substituent and the reaction conditions.
Free-Radical Polymerization: N-alkylmaleimides are known to undergo free-radical polymerization to produce polymers with high thermal stability. mdpi.com The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator. The propagation step involves the addition of the growing polymer radical to the double bond of the maleimide monomer. Termination can occur through combination or disproportionation of two growing polymer chains. The kinetics of free-radical polymerization of N-substituted maleimides have been studied, and it has been shown that the rate of polymerization is dependent on the monomer and initiator concentrations. mdpi.com
Anionic Polymerization: Anionic polymerization of N-substituted maleimides can also be employed to synthesize well-defined polymers. This method often leads to polymers with a narrower molecular weight distribution compared to free-radical polymerization. The initiation involves a nucleophilic attack on the double bond of the maleimide monomer by a strong base. The propagation proceeds via the anionic active center at the end of the growing polymer chain. youtube.com
| Polymerization Method | Initiator/Catalyst | Key Characteristics | Potential Applications of Polymer |
|---|---|---|---|
| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Good thermal stability, broader molecular weight distribution | Heat-resistant resins, composites |
| Anionic Polymerization | Organolithium compounds, Strong bases | Narrow molecular weight distribution, controlled architecture | Specialty polymers, functional materials |
Poly(amic acid) Intermediates in High-Performance Polymers
Poly(amic acid)s are crucial intermediates in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. specialchem.comresearchgate.net While direct research on poly(this compound) is not extensively documented, the principles of poly(amic acid) chemistry can be applied.
The synthesis of polyimides typically follows a two-step process. The first step involves the polycondensation of a dianhydride with a diamine to form a soluble poly(amic acid) precursor. vt.edunasa.gov This poly(amic acid) solution can then be processed into films, fibers, or coatings. The second step is the conversion of the poly(amic acid) to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the imide ring. google.com The properties of the final polyimide are highly dependent on the structure of the poly(amic acid) precursor. researchgate.net The use of this compound-based structures in the polymer backbone could potentially introduce specific properties related to the alkyl substituent.
Adhesion Studies Involving Maleamic Acid Structures
The chemical structure of maleamic acids, containing both a carboxylic acid and an amide group, suggests their potential utility in adhesion applications. These functional groups can participate in various intermolecular interactions, such as hydrogen bonding, which are fundamental to adhesion. mdpi.comresearchgate.net
Future Research Directions and Open Questions
Exploration of Novel Catalytic Systems for Transformations
The reactivity of N-n-Propylmaleamic acid is largely governed by its carboxylic acid and amide functionalities, as well as the carbon-carbon double bond. Future research could focus on developing novel catalytic systems to selectively transform these functional groups.
One area of interest is the catalytic amidation and transamidation of this compound. While some maleamic acids have been shown to undergo reversible transamidation without an external catalyst, the exploration of catalysts could offer enhanced reaction rates, broader substrate scope, and greater control over the equilibrium. nih.govnih.gov For instance, the development of mild and efficient catalysts for the direct amidation of the carboxylic acid group would provide a more atom-economical route to various amide derivatives.
Furthermore, the carbon-carbon double bond in the maleamic acid backbone presents opportunities for various catalytic additions and cycloadditions. Research into stereoselective catalytic hydrogenation, hydroformylation, or Diels-Alder reactions involving this compound could lead to the synthesis of novel chiral molecules with potential applications in pharmaceuticals and materials science. The design of catalysts that can tolerate the acidic and amide functionalities while promoting selective transformations of the olefinic bond remains a significant challenge. The use of binary-acid catalytic systems, combining a Lewis acid and a chiral phosphoric acid, has shown promise in similar transformations and could be a fruitful area of investigation. rsc.org
Additionally, polyoxometalates (POMs) represent a class of versatile catalysts with tunable acidity and redox properties that could be employed for various transformations of this compound, including the synthesis of N-heterocycles. sciopen.com
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Potential Catalyst Type | Desired Outcome |
| Amidation/Transamidation | Lewis acids, Brønsted acids, Organocatalysts | Efficient synthesis of diverse amide derivatives |
| Stereoselective Hydrogenation | Chiral transition metal complexes | Access to enantiomerically pure saturated derivatives |
| Hydroformylation | Rhodium or Cobalt-based catalysts | Introduction of aldehyde functionality |
| Diels-Alder Cycloaddition | Lewis acids, Organocatalysts | Construction of complex cyclic structures |
Deeper Mechanistic Insights through Advanced Computational Methods
Advanced computational methods, such as density functional theory (DFT), can provide profound insights into the reaction mechanisms, transition states, and thermodynamic and kinetic parameters of chemical transformations involving this compound.
Future computational studies could focus on elucidating the mechanism of the uncatalyzed transamidation observed in maleamic acids to understand the role of the intramolecular carboxylic acid group in facilitating this process. nih.govnih.gov Such studies could guide the design of more reactive or selective maleamic acid derivatives for dynamic combinatorial chemistry.
Moreover, computational modeling can be instrumental in understanding the stereoselectivity of catalytic reactions involving this compound. By modeling the interactions between the substrate, catalyst, and reagents, researchers can predict the most likely reaction pathways and the origins of stereocontrol. This knowledge is crucial for the rational design of more efficient and selective catalysts.
Computational screening of potential catalysts for new transformations of this compound could also accelerate the discovery of novel reactions. By calculating the activation barriers and reaction energies for various catalyst-substrate combinations, it is possible to identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.
The conventional synthesis of maleamic acids involves the reaction of maleic anhydride (B1165640) with an amine. wikipedia.org While this reaction is generally efficient, the synthesis of maleic anhydride itself often relies on petrochemical feedstocks. A key area for future research is the development of synthetic routes to this compound that utilize renewable resources. For instance, the production of maleic acid and its derivatives from biomass-derived platform molecules like furfural is an attractive alternative. mdpi.com
Furthermore, the use of greener reaction media, such as water or bio-based solvents, and the development of solvent-free reaction conditions would significantly improve the environmental footprint of this compound synthesis. The exploration of microbial or enzymatic methods for the synthesis of maleamic acids could also offer a highly sustainable and selective alternative to traditional chemical methods. researchgate.net These biological approaches often proceed under mild conditions and can exhibit high chemo- and stereoselectivity. rsc.org
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Advantages | Challenges |
| Conventional | Maleic anhydride, n-Propylamine | High yield, simple procedure | Reliance on petrochemicals |
| Biomass-derived | Furfural, n-Propylamine | Renewable feedstock, potential for reduced environmental impact | Multi-step process, catalyst development needed |
| Enzymatic | Maleic acid, n-Propylamine | Mild conditions, high selectivity, sustainable | Enzyme discovery and engineering |
Investigation of Supramolecular Assemblies Involving this compound
The presence of both a carboxylic acid and an amide group in this compound makes it an excellent candidate for forming well-defined supramolecular structures through hydrogen bonding. rsc.org Carboxylic acids are known to form robust hydrogen-bonded dimers, while the amide functionality can act as both a hydrogen bond donor and acceptor.
Future research could explore the self-assembly of this compound in the solid state and in solution. X-ray crystallography could be used to determine the packing structures in single crystals, revealing the preferred hydrogen bonding motifs. In solution, techniques such as NMR spectroscopy and small-angle X-ray scattering could provide insights into the formation of aggregates and higher-order structures.
The ability of this compound to participate in dynamic covalent chemistry through reversible transamidation opens up possibilities for the creation of dynamic supramolecular systems. nih.govnih.gov By combining non-covalent interactions with reversible covalent bond formation, it may be possible to construct complex and responsive supramolecular polymers and materials. The interplay between hydrogen bonding and the reversible amide exchange could lead to materials with interesting properties, such as self-healing capabilities or stimuli-responsive behavior.
The investigation of co-crystals and host-guest complexes involving this compound is another promising avenue. By co-crystallizing it with other molecules capable of complementary hydrogen bonding, it may be possible to design new materials with tailored properties.
Q & A
Q. What are the key physicochemical properties of N-n-Propylmaleamic acid, and how are they experimentally determined?
Methodological Answer: Key properties include solubility (polar vs. nonpolar solvents), thermal stability (via differential scanning calorimetry), and acidity constants (pKa via potentiometric titration). For solubility, use gradient solvent systems (e.g., water-ethanol mixtures) with UV-Vis spectroscopy to quantify solubility limits . Thermal stability is assessed by thermogravimetric analysis (TGA) under inert atmospheres. Acidity constants are determined using automated titrators with pH probes calibrated to IUPAC standards .
Q. What synthetic routes are commonly employed for this compound, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via nucleophilic addition of n-propylamine to maleic anhydride in anhydrous conditions. Reaction progress is monitored by thin-layer chromatography (TLC) with UV visualization. Intermediates (e.g., maleamic acid derivatives) are characterized by -NMR (e.g., δ 6.3 ppm for vinyl protons) and FT-IR (C=O stretch at ~1700 cm). Purity is validated using HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How is this compound distinguished from structurally similar compounds like N-(1-naphthyl)maleamic acid?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (157.167 g/mol) and compare with analogs (e.g., N-(1-naphthyl)maleamic acid: 241.249 g/mol). X-ray crystallography can resolve structural differences, such as the absence of aromatic rings in this compound. -NMR also differentiates aliphatic vs. aromatic carbons .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity of this compound in biological systems?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution and reactive sites (e.g., electrophilic α,β-unsaturated carbonyl). Molecular docking simulations (AutoDock Vina) predict binding affinities to enzymes like glutathione S-transferase. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. How can researchers address contradictory data in studies involving this compound’s stability under varying pH conditions?
Methodological Answer: Systematic pH-stability profiling (pH 2–12) using buffer solutions (e.g., phosphate, acetate) at 25°C and 37°C. Monitor degradation via LC-MS to identify breakdown products (e.g., maleic acid derivatives). Use Arrhenius plots to model degradation kinetics. Cross-validate results with independent labs to rule out instrumentation bias .
Q. What experimental designs are optimal for studying this compound’s role in polymer modification?
Methodological Answer: Employ free-radical grafting onto polyolefins (e.g., polyethylene) using azobisisobutyronitrile (AIBN) as an initiator. Monitor grafting efficiency via FT-IR (C=O peak intensity) and thermomechanical analysis (DMA). Optimize reaction parameters (temperature, monomer concentration) using factorial design (e.g., Box-Behnken) to minimize side reactions .
Q. How should researchers handle large datasets from spectroscopic analyses of this compound derivatives?
Methodological Answer: Use cheminformatics tools (e.g., KNIME, Python’s RDKit) to automate peak alignment and integration in NMR/LC-MS data. Apply principal component analysis (PCA) to identify spectral outliers. Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata tags for reproducibility .
Ethical and Reproducibility Considerations
Q. What guidelines ensure ethical reporting of this compound’s biological activity data?
Methodological Answer: Follow NIH preclinical reporting standards (e.g., ARRIVE guidelines) for in vivo studies, including sample size justification and randomization. Disclose conflicts of interest and raw data availability in supplementary materials. Use standardized IC/EC protocols with positive/negative controls to minimize bias .
Q. How can researchers validate the reproducibility of synthetic procedures for this compound?
Methodological Answer: Publish detailed step-by-step protocols with hazard analysis (e.g., NFPA ratings) and impurity profiles. Participate in interlaboratory studies (e.g., via CAS Collaborative Trials) to benchmark yields and purity. Use blockchain-enabled lab notebooks (e.g., SciNote) for tamper-proof record-keeping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
